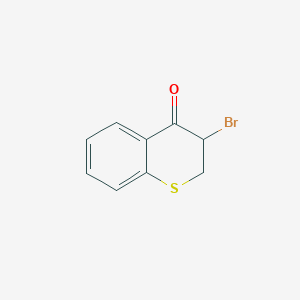

4-氯-3-乙烯基吡啶

描述

Synthesis Analysis

Polyvinylpyridine (PVPy), a related compound, is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile . Different haloalkanes can be used for the quaternization of pyridine units . PVPy has been synthesized by anionic graft polymerization of 4-vinyl pyridine in starch and dextrin .Molecular Structure Analysis

The vinyl group of the monomer can be attached to the pyridine unit in a para position to prepare poly (4-vinylpyridine) (P4VP) . The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material .Chemical Reactions Analysis

PVPy can connect to various reagents such as oxidizing agents (i.e., periodate, iodate, and bromates) for the oxidation of chemicals . PVPy, due to its pyridine ring, can be quaternized for the removal of anionic compounds such as chromate or arsenates from the aqueous medium in order to promote ion exchange and ion pairing reactions in aqueous environments .Physical And Chemical Properties Analysis

The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material . This property is vital for creating membranes with specific functionalities, influenced by the acid/base nature of poly (4-vinylpyridine).科学研究应用

催化应用

- N-磺酸聚(4-乙烯基吡啶)氯化物作为催化剂:这种化合物通过聚(4-乙烯基吡啶)与氯磺酸反应制备,可作为胺的 N-Boc 保护的有效催化剂,提供优异的产率和较短的反应时间。它可以重复使用多次,证明了其在化学反应中的效率和可持续性 (Shirini、Khaligh 和 Jolodar,2013).

膜技术

- 微孔膜中的酸/碱性质:固定在微孔膜内的聚(4-乙烯基吡啶)在窄的 pH 范围内表现出显着的渗透性变化。此特性对于创建具有特定功能的膜至关重要,这些功能受聚(4-乙烯基吡啶)的酸/碱性质影响 (Mika 和 Childs,1999).

环境应用

- 去除六价铬:季铵化的交联聚(4-乙烯基吡啶)已显示出从水溶液中去除 Cr(VI) 的有效性。它们在去除铬方面的高吸附能力和效率非常显着,为环境清理应用提供了潜力 (Neagu 和 Mikhalovsky,2010).

光二聚化研究

- 末端烯烃的光二聚化:4-乙烯基吡啶与 AgClO(3) 的反应产生一种晶体固体,支持末端烯烃的立体定向和定量 [2+2] 光二聚化。这一发现对光化学和光二聚化反应领域具有重要意义 (Georgiev、Bučar 和 MacGillivray,2010).

化学合成

- 双香豆素和双吲哚的合成:聚(4-乙烯基吡啶)高氯酸盐已被用作固体酸催化剂,用于合成各种有机化合物。它在温和条件下生产这些化合物的效率突出了其在有机合成中的潜力 (Shirini、Esmaeeli-Ranjbar 和 Seddighi,2014).

分析化学

- 检测铜(II)离子:涂覆在压电石英晶体上的聚(4-乙烯基吡啶)已用于吸附铜离子。此特性对于开发用于金属离子检测的传感器和分析方法很有用 (Nomura 和 Sakai,1986).

阴离子交换膜

- 由 4-乙烯基吡啶制成的阴离子交换膜:通过使共聚物膜与 4-乙烯基吡啶反应,开发出紧密的阴离子交换膜。这些膜显示出独特的离子交换容量和电阻,这对于在电化学和膜技术中的应用很有价值 (Sata、Nojima 和 Matsusaki,1999).

作用机制

While the specific mechanism of action for 4-Chloro-3-vinylpyridine is not mentioned in the retrieved papers, related compounds like polyvinylpyridine have been studied. For example, polyvinylpyridine can be used for adsorbing copper ions, which is useful for developing sensors and analytical methods for metal ion detection.

属性

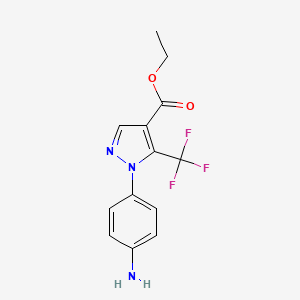

IUPAC Name |

4-chloro-3-ethenylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN/c1-2-6-5-9-4-3-7(6)8/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFKANAGZKTFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CN=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-vinylpyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichlororuthenium;tricyclohexylphosphane](/img/structure/B3253358.png)

![Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)-](/img/structure/B3253369.png)

![2-[1-(aminomethyl)cyclobutyl]acetic Acid Hydrochloride](/img/structure/B3253374.png)

![[4-(Aminomethyl)-3,5-dimethylphenyl]methanol](/img/structure/B3253409.png)

![7-Oxabicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B3253426.png)